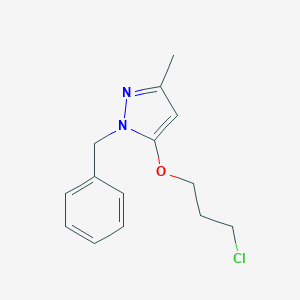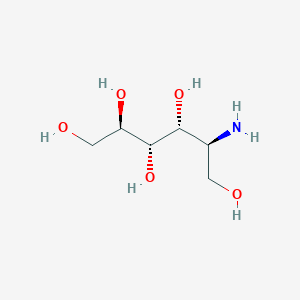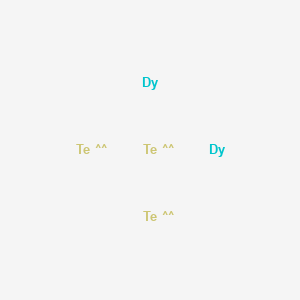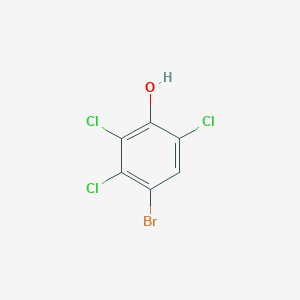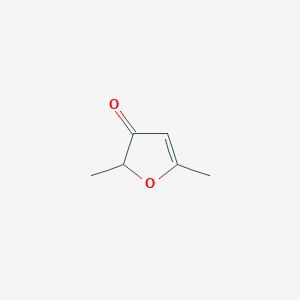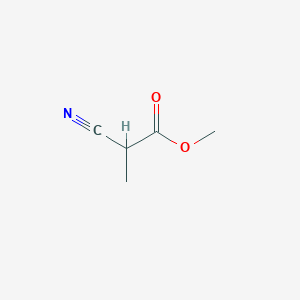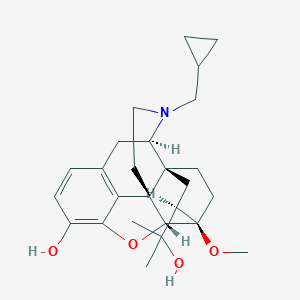
Cyclo-octakis(difluorophosphonitrile)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo-octakis(difluorophosphonitrile) is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has unique properties that make it useful in a variety of fields, including chemistry, biology, and materials science. In
Scientific Research Applications
Cyclo-octakis(difluorophosphonitrile) has a variety of potential applications in scientific research. One of the most promising areas of research involves the use of this compound in the development of new materials. Cyclo-octakis(difluorophosphonitrile) has been shown to have unique properties that make it useful in the creation of high-performance materials, such as polymers and coatings.
Another area of research that has shown promise is the use of cyclo-octakis(difluorophosphonitrile) in the field of catalysis. This compound has been shown to be an effective catalyst for a variety of chemical reactions, including the conversion of alcohols to esters and the oxidation of alkanes.
Mechanism of Action
The mechanism of action of cyclo-octakis(difluorophosphonitrile) is not fully understood. However, it is believed that this compound interacts with other molecules through its unique chemical structure. The difluorophosphonitrile groups on the cyclo-octakis(difluorophosphonitrile) molecule are highly reactive and can form strong bonds with other molecules.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of cyclo-octakis(difluorophosphonitrile). However, it is believed that this compound is relatively non-toxic and has low levels of toxicity. This makes it a promising candidate for use in a variety of applications, including in the development of new materials and as a catalyst in chemical reactions.
Advantages and Limitations for Lab Experiments
One of the main advantages of cyclo-octakis(difluorophosphonitrile) is its unique chemical structure, which makes it useful in a variety of applications. This compound is also relatively easy to synthesize and can be purified through recrystallization.
However, there are also limitations to the use of cyclo-octakis(difluorophosphonitrile) in lab experiments. One of the main limitations is the lack of research on its biochemical and physiological effects. Additionally, this compound can be difficult to handle due to its reactive nature.
Future Directions
There are many potential future directions for research on cyclo-octakis(difluorophosphonitrile). One area of research that shows promise is the development of new materials using this compound. Cyclo-octakis(difluorophosphonitrile) has unique properties that make it useful in the creation of high-performance materials, such as polymers and coatings.
Another area of research that is worth exploring is the use of cyclo-octakis(difluorophosphonitrile) in the field of catalysis. This compound has been shown to be an effective catalyst for a variety of chemical reactions, and further research could lead to the development of new and more efficient catalysts.
Overall, cyclo-octakis(difluorophosphonitrile) is a promising compound with a variety of potential applications in scientific research. Further research is needed to fully understand its properties and potential uses, but the future looks bright for this unique and versatile compound.
Synthesis Methods
Cyclo-octakis(difluorophosphonitrile) is synthesized through a reaction between difluoroamine and hexachlorocyclotriphosphazene. This reaction produces a white solid that can be purified through recrystallization. The synthesis of this compound is relatively straightforward and can be performed using standard laboratory equipment.
properties
CAS RN |
14097-20-2 |
|---|---|
Product Name |
Cyclo-octakis(difluorophosphonitrile) |
Molecular Formula |
F16N8P8 |
Molecular Weight |
663.82 g/mol |
IUPAC Name |
2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16-hexadecafluoro-1,3,5,7,9,11,13,15-octaza-2λ5,4λ5,6λ5,8λ5,10λ5,12λ5,14λ5,16λ5-octaphosphacyclohexadeca-1,3,5,7,9,11,13,15-octaene |
InChI |
InChI=1S/F16N8P8/c1-25(2)17-26(3,4)19-28(7,8)21-30(11,12)23-32(15,16)24-31(13,14)22-29(9,10)20-27(5,6)18-25 |
InChI Key |
XJLVTUPWPDSAJC-UHFFFAOYSA-N |
SMILES |
N1=P(N=P(N=P(N=P(N=P(N=P(N=P(N=P1(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
N1=P(N=P(N=P(N=P(N=P(N=P(N=P(N=P1(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Other CAS RN |
14097-20-2 |
synonyms |
2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16-hexadecafluoro-1,3,5,7,9,11,13 ,15-octaza-2$l^{5},4$l^{5},6$l^{5},8$l^{5},10$l^{5},12$l^{5},14$l^{5}, 16$l^{5}-octaphosphacyclohexadeca-1,3,5,7,9,11,13,15-octaene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



